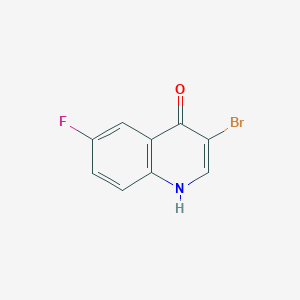

3-Bromo-6-fluoro-4-hydroxyquinoline

説明

3-Bromo-6-fluoro-4-hydroxyquinoline is a halogenated quinoline derivative characterized by bromine and fluorine substituents at positions 3 and 6, respectively, and a hydroxyl group at position 2. For instance, 6-bromo-4-chloroquinoline derivatives are synthesized by refluxing halogenated anilines with chlorinated quinolines in the presence of Hünig's base, yielding high-purity products . Such methods may be adaptable for synthesizing 3-Bromo-6-fluoro-4-hydroxyquinoline by modifying starting materials and reaction conditions.

Its bromine and fluorine substituents enhance electrophilicity, facilitating cross-coupling reactions, while the hydroxyl group introduces polarity and hydrogen-bonding capacity .

特性

IUPAC Name |

3-bromo-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPBBVCQEYHYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671079 | |

| Record name | 3-Bromo-6-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065087-77-5 | |

| Record name | 3-Bromo-6-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence quinoline derivatives' reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations:

- Polarity and Solubility: The hydroxyl group in 3-Bromo-6-fluoro-4-hydroxyquinoline increases water solubility compared to ethoxy or trifluoromethyl analogs. However, this group may also render the compound prone to oxidation, necessitating stabilization during synthesis .

- Reactivity : Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine’s electronegativity directs electrophilic substitution to specific positions .

- Biological Activity: Fluorine and bromine substituents are common in antimicrobial and anticancer agents. For example, 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline is utilized in fluorescent probes for bioimaging due to its stability and optoelectronic properties .

Stability and Functional Compatibility

- Thermal Stability: Trifluoromethyl and chloro substituents (e.g., in 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline) enhance thermal stability compared to hydroxylated derivatives .

- Chemical Reactivity: The hydroxyl group in 3-Bromo-6-fluoro-4-hydroxyquinoline allows for functionalization via esterification or etherification, whereas ethoxy or methyl groups (as in 3-Bromo-6-ethoxy-4-hydroxyquinoline) limit such modifications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。